4-Chloro-2,6-dinitrobenzenesulfonic acid
Description
4-Chloro-2,6-dinitrobenzenesulfonic acid is a substituted benzenesulfonic acid derivative featuring a sulfonic acid (–SO₃H) group at position 1, a chlorine atom at position 4, and nitro (–NO₂) groups at positions 2 and 5. The electron-withdrawing nature of these substituents enhances the compound’s acidity and reactivity. Sulfonic acids of this type are critical in organic synthesis, catalysis, and analytical chemistry due to their strong acidity and stability under harsh conditions .
Properties
CAS No. |
54730-00-6 |
|---|---|
Molecular Formula |
C6H3ClN2O7S |
Molecular Weight |
282.62 g/mol |
IUPAC Name |
4-chloro-2,6-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3ClN2O7S/c7-3-1-4(8(10)11)6(17(14,15)16)5(2-3)9(12)13/h1-2H,(H,14,15,16) |
InChI Key |
ZASUMZAIIASPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dinitrobenzenesulfonic acid typically involves the nitration of 4-chlorobenzenesulfonic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces nitro groups at the 2 and 6 positions of the benzene ring. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled.
Major Products
Substitution: Products depend on the substituent introduced, such as 4-amino-2,6-dinitrobenzenesulfonic acid.
Reduction: The major product is 4-chloro-2,6-diaminobenzenesulfonic acid.
Oxidation: Products vary based on the extent of oxidation and the specific conditions used.
Scientific Research Applications
4-Chloro-2,6-dinitrobenzenesulfonic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the manufacture of specialty chemicals and as a precursor for other industrially important compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dinitrobenzenesulfonic acid involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Substituent Positions | Key Functional Groups | Acidity (pKa) | Applications |
|---|---|---|---|---|---|
| This compound | C₆H₃ClN₂O₇S | 2,6-NO₂; 4-Cl; 1-SO₃H | Sulfonic acid, nitro, chloro | ~-2 to -3* | Catalysis, derivatization, synthesis |
| 4-Chlorobenzenesulfonic acid | C₆H₅ClO₃S | 4-Cl; 1-SO₃H | Sulfonic acid, chloro | ~-1.5† | Industrial synthesis, surfactants |
| 2,4-Dinitrobenzenesulfonic acid | C₆H₄N₂O₇S | 2,4-NO₂; 1-SO₃H | Sulfonic acid, nitro | ~-3.5‡ | Oxidizing agent, dye intermediates |
| 2,6-Dinitrophenol | C₆H₄N₂O₅ | 2,6-NO₂; 4-OH | Phenol, nitro | ~4.0§ | pH indicators, biochemical studies |
*Estimated based on substituent effects; †From analogous data ; ‡Extrapolated from nitro-substituted sulfonic acids ; §Experimental data for phenol derivatives .
Key Observations:
Acidity : The sulfonic acid group (–SO₃H) confers strong acidity (pKa < 0). Additional electron-withdrawing groups (e.g., nitro, chloro) further reduce pKa. For example, this compound is significantly more acidic than 4-chlorobenzenesulfonic acid due to the synergistic effects of two nitro groups .
Solubility: Sulfonic acids are generally water-soluble, but nitro and chloro substituents reduce solubility in polar solvents compared to non-substituted analogs.
Research Findings and Challenges
- Acidity Trends: Studies on BINOL-based chiral Brønsted acids (CBAs) demonstrate that electron-withdrawing substituents (e.g., –NO₂, –Cl) lower pKa, correlating with enhanced catalytic efficiency in reactions like the Nazarov cyclization .
- Stability Concerns : Nitro groups may introduce thermal instability or explosive tendencies, necessitating careful handling.
- Detection Limits : Analytical methods for chloro-nitro derivatives achieve detection limits as low as 0.009–0.011 mg/L, highlighting their utility in trace analysis .
Q & A
Basic Research Questions
Q. What analytical methods are suitable for quantifying 4-Chloro-2,6-dinitrobenzenesulfonic acid and its derivatives in aqueous matrices?
- Methodology : High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is effective for quantifying sulfonic acid derivatives. For example, derivatization reactions (e.g., substitution with amines or alcohols to form sulfonamides or esters) can enhance detectability. Calibration curves should be validated with linearity (r² ≥ 0.999) and detection limits ≤ 0.01 mg/L. Post-derivatization, quenching agents like ascorbic acid prevent residual reactivity .
- Example : In similar chlorinated aromatic compounds (e.g., 4-chloro-2,6-dimethylphenol), derivatization with 2,6-dimethylphenol and iodine produced stable adducts quantifiable via HPLC-UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
